molecular formula C20H36O6 B14629173 1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate CAS No. 54131-76-9

1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate

Cat. No.: B14629173
CAS No.: 54131-76-9
M. Wt: 372.5 g/mol
InChI Key: LYCVDJDSWMVMPS-UHFFFAOYSA-N
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Description

1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate is an organic compound characterized by its unique structure, which includes tert-butyl groups and a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate typically involves the esterification of heptane derivatives with tert-butyl groups. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate: Characterized by its tert-butyl groups and heptane backbone.

    Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide: Another compound with tert-butyl groups but different structural features.

    1,1-Di-tert-butyl 7-ethyl 1-[4-(acetyloxy)undecyl]heptane-1,1,7-tricarboxylate: A similar compound with additional functional groups.

Uniqueness

This compound is unique due to its specific combination of tert-butyl groups and a heptane backbone, which imparts distinct chemical properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

54131-76-9

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

1-O,1-O-ditert-butyl 7-O-ethyl heptane-1,1,7-tricarboxylate

InChI

InChI=1S/C20H36O6/c1-8-24-16(21)14-12-10-9-11-13-15(17(22)25-19(2,3)4)18(23)26-20(5,6)7/h15H,8-14H2,1-7H3

InChI Key

LYCVDJDSWMVMPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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